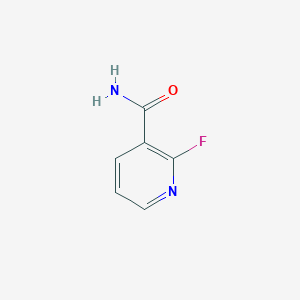

2-Fluoronicotinamide

Description

Context within Nicotinamide (B372718) Chemical Biology and Therapeutic Development

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. It is a precursor for the synthesis of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a critical role in various redox reactions. Beyond its metabolic function, nicotinamide itself acts as a key physiological regulator by inhibiting several important enzyme families, most notably sirtuins (such as Sir2) and poly(ADP-ribose) polymerases (PARPs). google.comnih.gov PARP inhibitors, which compete with NAD+ at the enzyme's catalytic site, have become an important class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways. nih.govmdpi.com

The strategic modification of the nicotinamide scaffold has given rise to a diverse range of derivatives with tailored biological activities. The introduction of fluorine atoms, in particular, has proven to be a powerful strategy in medicinal chemistry and chemical biology. nih.gov Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds—can significantly alter a molecule's metabolic stability, binding affinity, and electronic characteristics. nih.gov

In the context of nicotinamide, fluorination has been explored to create derivatives that can act as enzyme inhibitors, research tools, or diagnostic agents. For example, various fluorinated nicotinamide derivatives have been investigated as selective inhibitors of histone deacetylases (HDACs), with some showing promise for treating cardiac diseases. acs.org Other derivatives, such as N-(2-(diethylamino)ethyl)-6-[18F]fluoronicotinamide, have been developed as radiotracers for positron emission tomography (PET) imaging to detect and monitor malignant melanoma. acs.orgnih.govresearchgate.netnih.gov These applications highlight the versatility of fluorinated nicotinamides in advancing therapeutic and diagnostic strategies by fine-tuning the inherent biological activity of the parent molecule.

Overview of 2-Fluoronicotinamide's Significance in Academic Research

This compound is a specific fluorinated derivative of nicotinamide that has garnered interest primarily as a specialized tool in academic research for studying enzyme mechanisms. Its synthesis can be achieved from 2-amino-3-methylpyridine (B33374) through a multi-step process involving the replacement of an amino group with fluorine, followed by oxidation and amidation. acs.org Another reported synthesis route starts with 2-fluoro-3-methyl-pyridine, which is oxidized with potassium permanganate (B83412) to form fluoronicotinic acid, subsequently converted to this compound. google.com

The principal significance of this compound lies in its distinct interaction with Sir2 enzymes (sirtuins). Sirtuins are a class of NAD+-dependent deacetylases that remove acetyl groups from proteins, a process that is inhibited by the nicotinamide released during the reaction. These enzymes also catalyze a secondary, less efficient reaction known as base exchange, where the nicotinamide portion of NAD+ is swapped with an external nicotinamide or an analog. google.com

Research has demonstrated that this compound acts as a differential modulator of Sir2 activity. It inhibits the base exchange reaction more potently than it inhibits the primary deacetylation reaction. google.com By preferentially blocking the non-productive base exchange pathway, this compound effectively increases the proportion of enzyme-intermediate complexes that proceed to the desired deacetylated product, thereby acting as a net activator of Sir2 deacetylation. google.com This unique mechanism makes this compound a valuable chemical probe for elucidating the catalytic cycle of sirtuins and for exploring the consequences of enhancing their deacetylation activity in cellular models. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key computed and experimental properties of the this compound compound.

| Property | Value | Source |

| CAS Number | 364-22-7 | guidechem.com |

| Molecular Formula | C₆H₅FN₂O | guidechem.comuni.lu |

| Molecular Weight | 140.12 g/mol | guidechem.com |

| Monoisotopic Mass | 140.03859 Da | uni.lu |

| Appearance | White to off-white solid | guidechem.com |

| IUPAC Name | 2-fluoropyridine-3-carboxamide | uni.lu |

| Storage Temperature | 2-8°C | guidechem.com |

Table 2: Research Findings on this compound's Effect on Sir2 Enzyme Activity

| Enzyme Source | Reaction Measured | Effect of this compound | Significance |

| Yeast (S. cerevisiae) SIR2p | Base Exchange vs. Deacetylation | Inhibits base exchange more than deacetylation. | Increases net deacetylation activity. google.com |

| Archaeal SIR2 | Base Exchange vs. Deacetylation | Inhibits base exchange more than deacetylation. | Demonstrates a conserved mechanism across species. google.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCLBOGXTPXNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291216 | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-22-7 | |

| Record name | 364-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-Fluoronicotinamide

The preparation of this compound can be achieved through both classical organic synthesis and specialized radiosynthetic methods for isotopic labeling.

Classical Organic Synthesis Approaches

The foundational synthesis of this compound typically begins with a commercially available precursor, such as 2-amino-3-methylpyridine (B33374). acs.org A key transformation in this route is the replacement of the amino group with a fluorine atom. While initial attempts using diazotization in anhydrous hydrogen fluoride (B91410) or the conventional Schiemann reaction resulted in low yields, a modified Schiemann reaction has proven more effective. acs.org

The general synthetic sequence is as follows:

Fluorination of the Pyridine (B92270) Ring: 2-Amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine (B30981). acs.org

Oxidation of the Methyl Group: The methyl group of 2-fluoro-3-methylpyridine is then oxidized to a carboxylic acid, yielding 2-fluoronicotinic acid. acs.orggoogle.com This oxidation is often accomplished using a strong oxidizing agent like potassium permanganate (B83412). google.com

Amidation: The resulting 2-fluoronicotinic acid is subsequently converted to the corresponding acid chloride, which is then treated with ammonia (B1221849) to produce this compound in good yield. acs.orggoogle.com

An alternative approach involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine using concentrated sulfuric acid to yield 2,6-dichloro-5-fluoronicotinamide (B46746). chemicalbook.com

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-3-methylpyridine | Modified Schiemann Reaction | 2-Fluoro-3-methylpyridine | Fluorination | acs.org |

| 2-Fluoro-3-methylpyridine | Potassium permanganate | 2-Fluoronicotinic acid | Oxidation | google.com |

| 2-Fluoronicotinic acid | 1. Thionyl chloride, 2. Ammonia | This compound | Amidation | acs.orggoogle.com |

| 2,6-Dichloro-5-fluoro-3-cyanopyridine | Concentrated sulfuric acid | 2,6-Dichloro-5-fluoronicotinamide | Hydrolysis | chemicalbook.com |

Radiosynthetic Strategies for Isotopic Labeling

The development of radiolabeled this compound, particularly with fluorine-18 (B77423) ([¹⁸F]), is of significant interest for positron emission tomography (PET) imaging. A common strategy for introducing [¹⁸F] is through nucleophilic substitution on a suitable precursor.

For the synthesis of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]MEL050), a one-step direct [¹⁸F]fluorination of a chloronicotinamide precursor is employed. nih.govnih.gov This reaction is carried out in the presence of a K[¹⁸F]K2.2.2 complex at elevated temperatures. nih.gov Another approach for creating ¹⁸F-labeled nicotinamides involves the nucleophilic displacement of a trimethylammonium group. nih.govnih.gov This method has been utilized in a one-pot, two-step synthesis of a thiol-reactive prosthetic group, [¹⁸F]FNEM. nih.govnih.gov

The radiosynthesis of [¹⁸F]fluoronicotinamides often involves the use of a phase transfer catalyst, such as Kryptofix 222, to facilitate the reaction. researchgate.net The synthesis of 2-[¹⁸F]-fluoroisonicotinic acid hydrazide, for instance, proceeds via nucleophilic displacement on an ethyl-2-(trimethylammonium)-isonicotinate precursor in acetonitrile (B52724). researchgate.net

| Precursor | Radiolabeling Reagent | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Chloronicotinamide precursor | K[¹⁸F]K2.2.2 complex | [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide | 150°C for 5 min | nih.govnih.gov |

| Trimethylammonium substrate | [¹⁸F]Fluoride | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | Mild conditions | nih.govnih.gov |

| Ethyl-2-(trimethylammonium)-isonicotinate | [¹⁸F]Fluoride | 2-[¹⁸F]-Fluoroisonicotinic acid hydrazide | Kryptofix 222, Acetonitrile | researchgate.net |

Derivatization and Analogue Synthesis

The core this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues and biomedical probes.

Design and Synthesis of Fluorinated Nicotinamide (B372718) Analogues

The synthesis of fluorinated nicotinamide analogues is a key strategy in drug discovery to modulate the biological activity and pharmacokinetic properties of lead compounds. For instance, various N-substituted 2-fluoro- and 6-fluoronicotinamide (B1268225) derivatives have been prepared from their corresponding acid chlorides. acs.org The synthesis of these analogues often involves standard amide coupling reactions.

In the context of NAD⁺ analogue synthesis, fluorinated nicotinamide moieties have been incorporated to create potent inhibitors of enzymes like CD38 NADase. mdpi.com For example, 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine (B156593) dinucleotide (ara-F NAD) serves as a starting point for a series of NAD⁺ analogues. mdpi.com The synthesis of these complex molecules typically involves the coupling of a nicotinamide mononucleotide (NMN) moiety with an adenosine (B11128) monophosphate (AMP) moiety. mdpi.com

Conjugation Chemistry for Biomedical Probes

This compound derivatives are valuable for creating biomedical probes, particularly for PET imaging. The nicotinamide structure is amenable to direct nucleophilic substitution, providing a high-yielding method for incorporating [¹⁸F]fluorine. acs.org

A notable application is the development of melanin-targeting radiopharmaceuticals for melanoma imaging. nih.gov For example, [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]MEL050) was designed as a PET probe with high selective uptake in melanoma tumors. nih.govresearchgate.net

Furthermore, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester has been used as a prosthetic group for conjugation to biomolecules. nih.govnih.gov This intermediate can be reacted with molecules containing a primary amine, such as N-(2-aminoethyl)maleimide, to create thiol-specific probes. nih.govnih.gov This conjugation chemistry allows for the site-specific labeling of peptides and proteins.

Mechanistic Insights into Synthesis Reactions

The synthesis of this compound and its analogues involves several fundamental organic reaction mechanisms. The conversion of the carboxylic acid to the amide, for instance, proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first activated, typically by conversion to an acid chloride with thionyl chloride, making the carbonyl carbon more electrophilic. Subsequent reaction with ammonia, a nucleophile, leads to a tetrahedral intermediate which then collapses to form the amide and release the leaving group. uobasrah.edu.iq

The fluorination of the pyridine ring via a modified Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.org In radiosynthesis, the nucleophilic aromatic substitution (SNAAr) reaction is paramount for the introduction of [¹⁸F]fluoride. This reaction is facilitated by an electron-withdrawing group ortho or para to the leaving group (e.g., a nitro or trimethylammonium group) on the aromatic ring, which stabilizes the negatively charged Meisenheimer intermediate. The use of a phase transfer catalyst like Kryptofix 222 is crucial to enhance the nucleophilicity of the fluoride ion in the organic solvent.

Biological Activities and Pharmacological Mechanisms

Enzymatic Interactions and Regulatory Roles

2-Fluoronicotinamide has been shown to interact with and modulate the activity of several important enzymes, particularly those involved in NAD+ metabolism.

Sirtuins, a class of NAD+-dependent deacetylases, play a critical role in various biological processes, including gene silencing and longevity. nih.govnih.gov The activity of these enzymes is regulated by nicotinamide (B372718), a natural byproduct of the deacetylation reaction, which acts as a noncompetitive inhibitor. nih.govnih.gov Nicotinamide functions through a "base exchange" reaction, where it reacts with a reaction intermediate to reform NAD+, thereby inhibiting the primary deacetylation function. nih.govnih.gov

Studies have demonstrated that this compound can enhance the deacetylation activity of Sir2 enzymes by inhibiting this base exchange reaction more than it inhibits the deacetylation process itself. google.com This selective inhibition effectively increases the net deacetylation activity of Sir2. google.com Research on both yeast and archaeal Sir2 enzymes has confirmed that this compound effectively inhibits the base exchange reaction. google.com This modulation of Sir2 activity, independent of genetic methods, presents a significant area of interest for understanding cellular regulation. google.com

| Enzyme Source | Effect of this compound | Reference |

|---|---|---|

| Yeast Sir2 | Inhibits base exchange more than deacetylation | google.com |

| Archaeal Sir2 | Inhibits base exchange more than deacetylation | google.com |

Beyond sirtuins, this compound and its derivatives have been studied in the context of other NAD+-consuming enzymes, such as CD38 and CD157. researchgate.netwikipedia.orgembopress.org These enzymes are involved in various signaling pathways, including calcium mobilization. frontiersin.org

A notable interaction has been observed with human CD157 (hCD157), an enzyme that catalyzes the hydrolysis of nicotinamide riboside (NR) and nicotinic acid riboside (NAR). rcsb.orguniprot.org A derivative of this compound, 2'-deoxy-2'-fluoro-nicotinamide arabinoside (fNR), has been identified as a mechanism-based inhibitor of hCD157. rcsb.orguniprot.orgresearchgate.netscience.govscience.govresearchgate.net The interaction of fNR with hCD157 during the catalytic cycle leads to the inactivation of the enzyme. rcsb.orguniprot.orgresearchgate.netscience.govscience.govresearchgate.net This specific inhibition highlights the potential for developing targeted modulators of NAD+-consuming enzymes.

Cellular and Subcellular Responses

The effects of this compound extend to the cellular level, with research focusing on its uptake by cells and its influence on specific intracellular pathways.

Cellular uptake is a critical factor determining the biological activity of any compound. Studies involving radiolabeled derivatives of fluoronicotinamide have provided insights into its cellular accumulation. For instance, in vitro studies with melanoma cells have been conducted to evaluate the uptake of these compounds. nih.govnih.govfrontiersin.org

Research on radioiodinated fluoronicotinamide-benzamide derivatives, such as ¹³¹I-IFNABZA, has shown significant accumulation in melanotic B16F10 cells compared to amelanotic A375 cells. nih.gov The uptake of ¹³¹I-IFNABZA in B16F10 cells was 4.6 times higher than in A375 cells after a 2-hour incubation period. nih.gov Furthermore, the uptake of these radiotracers in B16F10 cells increased over time, remaining high for several hours. nih.gov Washout studies also indicated high specificity, with over 95% of the compounds retained in B16F10 cells after incubation with a fresh medium. nih.govmdpi.com These findings suggest a strong interaction with cellular components, potentially related to melanin (B1238610) binding. nih.govnih.gov

Receptor binding assays are a standard method to determine the interaction between a ligand and a receptor. nih.govbmglabtech.comwikipedia.orgyoutube.com These assays, often using radiolabeled or fluorescently tagged ligands, can quantify the affinity of a compound for its target. nih.govbmglabtech.comwikipedia.org While specific receptor binding data for this compound itself is not detailed in the provided context, the cellular uptake studies imply interactions with intracellular targets. nih.govnih.gov

| Cell Line | Relative Uptake | Incubation Time | Reference |

|---|---|---|---|

| B16F10 (melanotic) | 4.6-fold higher than A375 | 2 hours | nih.gov |

| A375 (amelanotic) | Lower accumulation | 2 hours | nih.gov |

Melanogenesis, the process of melanin synthesis, is a complex pathway involving several key enzymes, with tyrosinase being a rate-limiting enzyme. mdpi.comnih.govijcmas.com This pathway is a target for compounds aimed at modulating skin pigmentation. nih.govmdpi.com The process begins with the conversion of tyrosine to dopaquinone, a reaction catalyzed by tyrosinase. mdpi.commdpi.com

While direct studies on this compound's effect on melanogenesis are not extensively detailed, the observed preferential uptake of its derivatives in melanin-producing cells suggests a potential interaction with this pathway. nih.gov The binding of compounds to melanin is a known mechanism for their accumulation in pigmented cells. nih.gov The broader class of nicotinamide derivatives has been noted for its role in inhibiting the transfer of melanin from melanocytes to keratinocytes. researchgate.net Further research is needed to elucidate the specific impact of this compound on the various steps of the melanogenesis cascade, which is regulated by a complex network of signaling molecules and transcription factors. biointerfaceresearch.comnih.gov

Broader Pharmacological Potential

The demonstrated interactions of this compound with fundamental enzymes like sirtuins and its derivatives' ability to target specific cell types suggest a broad pharmacological potential. The modulation of NAD+ metabolism is a key area of interest in aging and metabolic diseases. researchgate.net The development of specific inhibitors for NAD+-consuming enzymes like CD38 is being explored for therapeutic benefits. researchgate.net Furthermore, the targeting of melanin could have applications in the diagnosis and treatment of melanoma. nih.govmdpi.com The unique properties of this compound as a potential drug candidate continue to drive research in medicinal chemistry. guidechem.com

Investigative Therapeutic Applications

The fluoronicotinamide scaffold is a recognized pharmacophore in the design of targeted therapies. Research has explored its potential in modulating key biological pathways, particularly in oncology and aging.

One of the notable therapeutic investigations involving this compound is its effect on sirtuin (Sir2) enzymes. google.comnih.gov Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular processes like gene silencing, DNA repair, and longevity. nih.govnih.govmdpi.come-dmj.org Nicotinamide, a natural byproduct of the sirtuin deacetylation reaction, acts as a physiological inhibitor of these enzymes. nih.gov

Studies have shown that this compound can inhibit the base exchange reaction of Sir2 enzymes more effectively than it inhibits the deacetylation process. google.com This differential inhibition suggests a potential therapeutic strategy to enhance the net deacetylase activity of Sir2, which is linked to increased lifespan in some organisms. google.comnih.gov By selectively blocking the non-productive base exchange pathway, compounds like this compound could potentially promote the beneficial effects of sirtuin activation. google.com

Furthermore, derivatives of fluoronicotinamide are being investigated for other therapeutic purposes. For instance, 5-fluoronicotinamide (B1329777) derivatives have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), a target for treating heart disease. acs.org While distinct from this compound, this highlights the versatility of the fluorinated nicotinamide core in creating specific enzyme inhibitors. Additionally, the derivative 2,6-dichloro-5-fluoronicotinamide (B46746) serves as a key intermediate in the synthesis of Sotorasib, a targeted therapy for specific KRAS-mutated cancers.

A radioiodinated derivative, ¹³¹I-iodofluoronicotiamide benzamide (B126) (¹³¹I-IFNABZA), has been evaluated as a "theranostic" agent for melanoma. nih.govnih.govmdpi.com This dual-function molecule combines the diagnostic capability of imaging with the therapeutic potential of targeted radiotherapy, delivering a cytotoxic dose of radiation specifically to melanin-producing tumor cells. nih.govnih.gov

Table 1: Investigative Therapeutic Applications of this compound and Derivatives

| Compound/Derivative | Biological Target | Investigative Application | Key Finding | Citation |

|---|---|---|---|---|

| This compound | Sir2 Enzymes | Modulation of Sirtuin Activity / Longevity | Inhibits base exchange more than deacetylation, potentially enhancing net Sir2 deacetylase activity. | google.com |

| ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) | Melanin | Theranostics for Melanoma | Combines diagnostic imaging and targeted radiotherapy for melanin-expressing tumors. | nih.govnih.govmdpi.com |

| 5-Fluoronicotinamide Derivatives | HDAC6 | Heart Disease | Act as selective inhibitors of Histone Deacetylase 6. | acs.org |

Role in Diagnostic Imaging Agents (e.g., PET Radiotracers)

The most prominent application of the this compound structure to date is in the development of Positron Emission Tomography (PET) radiotracers for imaging malignant melanoma. nih.gov Melanoma cells often produce melanin, a pigment that can be specifically targeted by certain molecules. nih.gov Benzamide and nicotinamide derivatives have shown a strong affinity for melanin, making them excellent candidates for developing imaging agents. nih.govsnmjournals.org

A key radiotracer developed from this scaffold is [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide , also known as [¹⁸F]MEL050 or simply [¹⁸F]2. nih.govacs.orgnih.gov This compound is labeled with the positron-emitting isotope Fluorine-18 (B77423). Preclinical studies have demonstrated that [¹⁸F]MEL050 exhibits high and specific uptake in melanin-producing (melanotic) melanoma tumors. nih.govacs.orgresearchgate.net

Key advantages of [¹⁸F]MEL050 include:

High Tumor-to-Background Ratio : It shows significant accumulation in melanoma tumors with very low uptake in surrounding healthy tissues, leading to clear and high-contrast images. acs.orgsnmjournals.org In comparative studies, [¹⁸F]MEL050 demonstrated a vastly superior tumor-to-background ratio compared to [¹⁸F]FDG, the standard PET tracer for cancer imaging, especially for detecting small metastatic lesions. snmjournals.orgnih.gov

Facile Radiosynthesis : The incorporation of ¹⁸F onto the nicotinamide ring is a straightforward, one-step process, which is advantageous for routine clinical production. acs.orgnih.govacs.org

High Specificity : The uptake of [¹⁸F]MEL050 is directly related to melanin content, with negligible accumulation observed in non-pigmented (amelanotic) melanoma tumors. nih.govsnmjournals.org

These favorable characteristics have positioned [¹⁸F]MEL050 as a highly promising PET agent for the early detection and staging of metastatic melanoma, with the potential to visualize micrometastases that are often missed by conventional imaging methods. nih.govmdpi.comnih.govresearchgate.net

In addition to [¹⁸F]MEL050, other fluoronicotinamide-based radiotracers have been explored. The theranostic agent ¹³¹I-IFNABZA, labeled with Iodine-131, has also been used for imaging purposes. nih.govnih.gov In mouse models, ¹³¹I-IFNABZA showed a higher tumor-to-muscle ratio compared to a similar picolinamide-based agent and demonstrated high binding affinity to melanin. nih.govnih.govresearchgate.net

Table 2: this compound Derivatives in Diagnostic Imaging

| Radiotracer | Isotope | Target | Imaging Modality | Key Research Findings | Citation |

|---|---|---|---|---|---|

| [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]MEL050) | ¹⁸F | Melanin | PET | High tumor uptake, rapid renal clearance, superior tumor-to-background ratio compared to [¹⁸F]FDG. Specific for pigmented melanoma. | acs.orgnih.govacs.orgsnmjournals.orgnih.gov |

| ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) | ¹³¹I | Melanin | Planar γ-imaging/SPECT | Demonstrated potential as a theranostic agent with a high tumor-to-muscle ratio in preclinical models. | nih.govnih.govmdpi.com |

Structure Activity Relationship Sar Studies

Positional Isomerism and Fluorine's Electronic Influence on Bioactivity

The strategic placement of a fluorine atom on the nicotinamide (B372718) scaffold significantly impacts its biological activity. This is primarily due to fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds. researchgate.netnih.govmdpi.comu-tokyo.ac.jp These properties can alter the molecule's pKa, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com

The position of the fluorine atom on the pyridine (B92270) ring of nicotinamide is critical. For instance, the introduction of a fluorine atom can affect the molecule's interaction with target enzymes or receptors. u-tokyo.ac.jp The electron-withdrawing nature of fluorine can influence the hydrogen-bonding capabilities of nearby functional groups, which is crucial for ligand-target interactions. researchgate.net Studies on related fluorinated compounds have shown that positional isomers can exhibit vastly different biological activities. For example, in a series of fluorinated chalcones, the position of the fluorine substituent was found to be a key determinant of their cytotoxic activity against cancer cells. researchgate.net

The electronic influence of fluorine also plays a role in the metabolic stability of the compound. The strength of the C-F bond can make the molecule more resistant to metabolic degradation, potentially prolonging its therapeutic effect. nih.govmdpi.com

Impact of Substituent Modifications on Pharmacological Efficacy

Modifying substituents on the 2-fluoronicotinamide core is a key strategy in medicinal chemistry to enhance pharmacological efficacy. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. biomedres.usbiomedres.us

For example, a series of novel diamide (B1670390) compounds containing a 2-fluorobenzamide (B1203369) moiety were synthesized and evaluated for their insecticidal activity. sioc-journal.cn The study revealed that modifications to the substituents on the phenyl ring and the amide nitrogen significantly impacted their efficacy against various pests. sioc-journal.cn Specifically, the presence of certain halogenated alkoxy groups and cyclopropylmethyl substituents led to compounds with potent insecticidal activity. sioc-journal.cn

The following table summarizes the impact of different substituents on the insecticidal activity of selected diamide compounds based on a 2-fluorobenzamide core. sioc-journal.cn

| Compound ID | Substituent R1 | Substituent R2 | Activity |

| 4a | 4-fluorobenzamido | N-(cyclopropylmethyl) | 100% mortality at 1 mg/L against Plutella xylostella |

| 4b | 4-fluorobenzamido | N-(cyclopropylmethyl) | 100% mortality at 1 mg/L against Plutella xylostella |

| 4h | benzamido | N-(cyclopropylmethyl) | 100% mortality at 1 mg/L against Plutella xylostella |

| 4j | 4-cyano-N-(cyclopropylmethyl)benzamido | - | 100% mortality at 1 mg/L against Plutella xylostella |

| 4o | N-(cyclopropylmethyl)isonicotinamide | - | 100% mortality at 1 mg/L against Plutella xylostella |

| 4q | N-(cyclopropylmethyl)-2,4-difluorobenzamide | - | 100% mortality at 1 mg/L against Plutella xylostella |

| 4t | N-(cyclopropylmethyl)-2-fluoroiso-nicotinamide | - | 100% mortality at 1 mg/L against Plutella xylostella |

This data clearly demonstrates that even subtle changes to the substituents can have a profound effect on the biological activity of the parent compound.

Conformational Analysis and Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. orgosolver.comscribd.combigchem.eu Conformational analysis helps in understanding the preferred spatial arrangement of atoms in a molecule, which in turn dictates how it will bind to a receptor or enzyme active site. libretexts.org

The introduction of a fluorine atom can influence the conformational preferences of the nicotinamide scaffold. nih.gov This is due to steric and electronic effects that can alter bond angles and rotational barriers within the molecule. For this compound, the orientation of the carboxamide group relative to the pyridine ring is a key conformational feature. The molecule can exist in different conformations, such as staggered and eclipsed forms, with varying degrees of stability. orgosolver.com

The interaction of this compound with its biological target is governed by various non-covalent forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. bigchem.eu The fluorine atom, with its high electronegativity, can participate in hydrogen bonding interactions, which can significantly contribute to the binding affinity. mdpi.comacs.org The precise geometry of the ligand-target complex is critical for biological activity, and even small changes in conformation can lead to a loss of efficacy.

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for understanding and predicting the structure-activity relationships of chemical compounds. researchgate.net These approaches provide valuable insights into the molecular basis of drug action and help in the rational design of new and more potent therapeutic agents.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. wikipedia.orgigem.wiki By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a ligand like this compound interacts with its biological target at the atomic level. mdpi.comnih.govrsc.org These simulations can reveal important information about the conformational changes that occur upon ligand binding and the key residues involved in the interaction. mdpi.com

Free energy calculations, often performed in conjunction with MD simulations, can be used to estimate the binding affinity of a ligand to its target. gromacs.orguni-duesseldorf.denumberanalytics.comcecam.org Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) allow for the calculation of the free energy difference between two states, such as the bound and unbound states of a ligand. numberanalytics.com These calculations can help in ranking different compounds based on their predicted binding affinities and guide the optimization of lead compounds. uni-duesseldorf.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netcollaborativedrug.com By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. collaborativedrug.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics. researchgate.net

QSAR studies can provide valuable insights into the structural requirements for a particular biological activity and can be used to guide the design of new compounds with improved potency. frontiersin.org

ADME Prediction and Drug-Likeness Assessment

In addition to its biological activity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.govsciensage.info Computational models can be used to predict these properties early in the drug discovery process, helping to identify compounds with a higher probability of success in clinical trials. nih.govsciensage.infobiointerfaceresearch.com

ADME prediction models are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors. jpionline.org These properties are often used to assess the "drug-likeness" of a compound, which is a qualitative measure of its potential to be an orally active drug. nih.gov One of the most widely used sets of guidelines for assessing drug-likeness is Lipinski's Rule of Five, which states that a compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria:

Molecular weight > 500 Daltons

LogP > 5

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors nih.gov

The following table shows a hypothetical ADME and drug-likeness assessment for this compound.

| Property | Predicted Value | Drug-Likeness Assessment |

| Molecular Weight | 140.12 g/mol | Favorable |

| LogP | 0.5 | Favorable |

| Hydrogen Bond Donors | 1 | Favorable |

| Hydrogen Bond Acceptors | 3 | Favorable |

| Lipinski's Rule of Five | 0 violations | Favorable |

These computational tools for ADME prediction and drug-likeness assessment are crucial for prioritizing compounds and reducing the attrition rate in drug development. iapchem.orgnih.gov

Pharmacokinetic and Metabolic Pathway Investigations

In Vivo Disposition and Clearance Mechanisms

The kidneys are the principal route of elimination for many water-soluble compounds, including metabolites of various drugs. libretexts.orgnews-medical.net The process of renal excretion is a combination of three main mechanisms: glomerular filtration, tubular secretion, and tubular reabsorption. nih.gov

The stability of a fluorinated compound in vivo is a critical aspect of its pharmacokinetic profile, as the cleavage of the carbon-fluorine bond (defluorination) can alter its biological activity and distribution. For fluorinated radiopharmaceuticals, in vivo stability is often assessed by measuring the uptake of the radioisotope in bone, as free fluoride (B91410) ions accumulate there. researchgate.netresearchgate.net

Preclinical studies with [¹⁸F]-labeled nicotinamide (B372718) analogues have shown a high degree of in vivo stability. researchgate.net For instance, the radiotracer [¹⁸F]MEL050 exhibited low bone uptake in mice, indicating minimal defluorination. researchgate.net Metabolite analysis further supported this, showing that a high percentage of the compound remained unchanged in plasma and various tissues two hours after administration. researchgate.net Similarly, other ¹⁸F-labeled fluoronicotinamides have demonstrated resistance to in vivo defluorination, as evidenced by low radioactivity accumulation in bone. researchgate.net However, studies with other halogenated nicotinic acid analogs have detected hydrophilic radiometabolites that likely result from defluorination or deamidation processes. mdpi.com

Elucidation of Metabolic Transformations

Metabolism is the process by which the body chemically modifies compounds, often to make them more water-soluble and easier to excrete. drughunter.com This typically occurs in two phases: Phase I reactions, which introduce or expose polar functional groups, and Phase II reactions, which conjugate the molecule with polar endogenous substances. drughunter.comdrughunter.com

The metabolic transformation of compounds is mediated by a wide array of enzymes. medchemexpress.com Research has shown that 2-Fluoronicotinamide can interact with certain enzymes. For example, it has been found to inhibit the base exchange activity of the SIR2 (sirtuin) enzyme, a class of proteins involved in cellular regulation. google.com The metabolism of nicotinamide and its analogs is often linked to pathways involving NAD+ biosynthesis and degradation. It is plausible that 6-amino-5-fluoronicotinamide, a related compound, could be metabolically activated to a fluorinated NADP+ analog, which would then inhibit key enzymes in metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. vulcanchem.com

The primary enzymes responsible for drug metabolism belong to the cytochrome P450 (CYP) family (Phase I) and transferase families like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) (Phase II). drughunter.comdrughunter.com While specific studies detailing the full enzymatic pathway for this compound are limited, its structure suggests it would be a substrate for these general metabolic routes.

The identification of metabolites is key to understanding a compound's biotransformation. For the fluoronicotinamide derivative [¹⁸F]MEL050, metabolite analysis revealed that the parent compound remained largely intact for at least two hours post-administration. researchgate.net In these studies, approximately 90% of the radioactivity in the tumor, eyes, and urine was attributed to the unchanged compound, with the figure being around 70% in plasma. researchgate.net

In studies of other fluorinated nicotinic acid analogs, such as [¹⁸F]TOZ1, two hydrophilic radiometabolites were detected in plasma samples. mdpi.com These metabolites are thought to be the products of defluorination or deamidation, which are common metabolic reactions for halogenated aromatic compounds. mdpi.com

Comparative Pharmacokinetic Analyses of Derivatized Analogues

The development of various derivatized analogues of this compound allows for a comparative analysis of their pharmacokinetic properties, providing insights into structure-activity relationships. researchgate.netjfda-online.com By modifying the chemical structure, researchers can tune properties like lipophilicity, clearance rate, and target tissue uptake. nih.gov

For example, a comparison between two radioiodinated benzamide (B126) derivatives, ¹³¹I-IFPABZA and ¹³¹I-IFNABZA (a fluoronicotinamide derivative), showed differences in their lipophilicity (Log P) and their accumulation in tumor tissue versus muscle. nih.gov The ¹³¹I-IFNABZA derivative, being less lipophilic, exhibited a higher tumor-to-muscle ratio, suggesting more favorable distribution for imaging purposes. nih.gov Studies on other series of fluoronicotinamide analogues have focused on enhancing melanin (B1238610) binding and optimizing pharmacokinetic profiles for applications like melanoma imaging. researchgate.netresearchgate.net The data from these comparative studies are crucial for selecting lead candidates for further development.

Interactive Data Table: Comparative Pharmacokinetic Parameters of Nicotinamide Analogues Below is a table summarizing key pharmacokinetic data from studies on various derivatized nicotinamide analogues.

| Compound/Analogue | Key Pharmacokinetic Parameter | Value | Species | Source |

| Niclosamide | Total Body Clearance (CL) | 20.0 ± 2.9 mL/kg/min | Rat | jfda-online.com |

| Niclosamide | Volume of Distribution (VSS) | 0.9 ± 0.4 L/kg | Rat | jfda-online.com |

| Niclosamide | Half-life (t1/2) | 6.7 ± 2.0 hr | Rat | jfda-online.com |

| BPR1H366 (Niclosamide analogue) | Total Body Clearance (CL) | 26.7 ± 4.4 mL/kg/min | Rat | jfda-online.com |

| BPR1H366 (Niclosamide analogue) | Volume of Distribution (VSS) | 0.3 ± 0.1 L/kg | Rat | jfda-online.com |

| BPR1H369 (Niclosamide analogue) | Total Body Clearance (CL) | 39.4 ± 6.7 mL/kg/min | Rat | jfda-online.com |

| ¹³¹I-IFPABZA | Lipophilicity (Log P) | 2.01 | N/A | nih.gov |

| ¹³¹I-IFNABZA | Lipophilicity (Log P) | 1.49 | N/A | nih.gov |

| ¹⁸F-labeled fluoronicotinamide | Tumor Uptake (60 min) | 7.00 ± 2.76 %ID/g | Mouse | researchgate.net |

| ¹⁸F-labeled fluoronicotinamide | Bone Uptake (60 min) | 0.91 ± 0.27 %ID/g | Mouse | researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is a cornerstone for the separation, purification, and analysis of 2-fluoronicotinamide and its analogues. High-Performance Liquid Chromatography (HPLC) and its radio-variant are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC) is a versatile and essential technique for the analysis of this compound derivatives. Its applications include the purification of synthesized compounds, the assessment of chemical and radiochemical purity, and the determination of key physicochemical properties such as lipophilicity. nih.govamazonaws.comnih.govmdpi.com

The purity of a sample is a critical parameter, and HPLC is widely used for its determination. torontech.comchromforum.org For instance, in the synthesis of radiolabeled compounds like [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, HPLC is used to purify the final product, achieving radiochemical purities greater than 99%. nih.gov Similarly, derivatives such as ¹³¹I-iodofluoronicotiamide benzamide (B126) have been purified to achieve radiochemical purities exceeding 98%. nih.govmdpi.comnih.gov

Reverse-phase HPLC (RP-HPLC) is commonly employed to determine the lipophilicity of these compounds, which is expressed as the log P value. This is typically achieved by comparing the retention time of the compound to that of standards with known log P values. amazonaws.com For example, the lipophilicity (log P₇.₅) of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide was determined to be 1.1 using HPLC. nih.gov

The selection of columns, mobile phases, and detectors is tailored to the specific analytical goal. Common setups involve C18 columns and mobile phases consisting of solvent mixtures like acetonitrile (B52724) and buffered aqueous solutions. amazonaws.compjoes.com

Table 1: Examples of HPLC Conditions for Analysis of Fluoronicotinamide Derivatives This table is interactive. Click on the headers to sort.

| Compound | HPLC System Component | Details | Source |

|---|---|---|---|

| N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide | Column | Phenomenex bondclone C18 (10 μm, 7.8 × 300 mm) | amazonaws.com |

| N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide | Mobile Phase | Acetonitrile/ammonium bicarbonate solution (20 mM, pH 8.0) | amazonaws.com |

| Various fluoronicotinamides | Column | Waters, Xterra C18 (5 μm, 4.6 × 150 mm) | amazonaws.com |

| Various fluoronicotinamides | Mobile Phase | Methanol/phosphate (B84403) buffer (0.1 M, pH 7.5), 60/40 | amazonaws.com |

| ¹³¹I-IFNABZA / ¹³¹I-IFPABZA | Purity | >98% radiochemical purity after HPLC purification | nih.govmdpi.comnih.gov |

For radiolabeled derivatives of this compound, radio-HPLC is the definitive method for evaluating radiochemical purity and in vivo metabolic stability. elysia-raytest.com This technique couples a standard HPLC system with a radioactivity detector, allowing for the simultaneous measurement of mass and radioactivity. researchgate.netunipr.it

Radio-HPLC is crucial for the quality control of radiopharmaceuticals, ensuring that the radioactivity is associated with the correct chemical entity. elysia-raytest.com In preclinical studies, radio-HPLC is used to perform metabolite analysis on samples from plasma, urine, and various tissues. amazonaws.com For example, to determine the amount of unchanged [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]2) in vivo, plasma and tissue homogenates were analyzed. nih.govamazonaws.com These studies revealed that after 2 hours, over 90% of the radioactivity in tumor and eye tissue corresponded to the intact parent compound, demonstrating its high metabolic stability. nih.gov

A common setup for metabolite analysis involves a dual-column system. A precolumn is used to trap non-polar components from the biological matrix (like plasma) while washing away proteins, and a second analytical column is used for the high-resolution separation of the radiotracer from its potential metabolites. amazonaws.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of newly synthesized compounds. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound derivatives. mnstate.eduyoutube.com The chemical shifts, splitting patterns, and integration of the signals in an ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule. mnstate.educhemistrysteps.com

For example, the structure of N-(2-(diethylamino)ethyl)-2-fluoronicotinamide was confirmed using ¹H NMR spectroscopy. The observed signals and their characteristics were consistent with the expected structure. amazonaws.com

Table 2: ¹H NMR Spectroscopic Data for N-(2-(diethylamino)ethyl)-2-fluoronicotinamide This table is interactive. Click on the headers to sort.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source |

|---|---|---|---|---|---|

| 8.33 | ddd | 7.6, 1.6, 1.6 | 1H | Pyridine (B92270) Ring H | amazonaws.com |

| 8.29 | dt | 4.8, 1.2 | 1H | Pyridine Ring H | amazonaws.com |

| 7.63 | bs | - | 1H | Amide NH | amazonaws.com |

| 7.33 | ddd | 7.6, 4.8, 2.4 | 1H | Pyridine Ring H | amazonaws.com |

| 3.51 | q | 5.2 | 2H | -CH₂-NH- | amazonaws.com |

| 2.64 | t | 6.0 | 2H | -CH₂-N(Et)₂ | amazonaws.com |

| 2.55 | q | 7.2 | 4H | -N(CH₂CH₃)₂ | amazonaws.com |

| 1.03 | t | 7.2 | 6H | -N(CH₂CH₃)₂ | amazonaws.com |

(ddd = doublet of doublet of doublets, dt = doublet of triplets, bs = broad singlet, q = quartet, t = triplet)

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to confirm its elemental composition. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, making it ideal for many fluoronicotinamide derivatives. stanford.eduuvic.ca

Low-resolution mass spectrometry (LRMS) with ESI is routinely used to verify the mass of the synthesized product. amazonaws.com The technique provides a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass to confirm the compound's identity. snmjournals.org

Table 3: ESI-MS Data for N-(2-(diethylamino)ethyl)-2-fluoronicotinamide This table is interactive. Click on the headers to sort.

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | ESI(+ve) | amazonaws.com |

| Calculated Mass [M] | C₁₂H₁₈FN₃O = 239.1533 | amazonaws.com |

| Observed Ion [M+H]⁺ (m/z) | 240.0 | amazonaws.com |

Computational Analytical Methods

Alongside experimental techniques, computational methods are used to predict the physicochemical and structural properties of molecules like this compound. uni-bonn.de These in silico approaches can guide synthetic efforts and help in understanding the molecule's behavior. rsc.org

Calculations can predict properties such as pKa, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. guidechem.com This information is valuable in medicinal chemistry for assessing a compound's potential drug-like properties. uni-bonn.de For example, computational analysis of this compound has been used to predict several of its key chemical descriptors. guidechem.com

Table 4: Predicted Computational Data for this compound This table is interactive. Click on the headers to sort.

| Property | Predicted Value | Source |

|---|---|---|

| pKa | 14.10 ± 0.50 | guidechem.com |

| Topological Polar Surface Area | 56 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Molecular Formula | C₆H₅FN₂O | guidechem.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| N-(2-(diethylamino)ethyl)-6-fluoronicotinamide | [¹⁸F]2, [¹⁸F]MEL050 |

| N-(2-(diethylamino)ethyl)-2-fluoronicotinamide | - |

| ¹³¹I-iodofluoronicotiamide benzamide | ¹³¹I-IFNABZA |

| ¹³¹I-iodofluoropicolinamide benzamide | ¹³¹I-IFPABZA |

| 2-Chloro-5-fluoronicotinamide | - |

In Silico Tools for Predictive Modeling (e.g., toxicity, ADME)

In silico methods have become indispensable in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic and toxicological profile from its chemical structure alone. acs.orgresearchgate.netasianpubs.org These computational models screen for potential liabilities, helping to reduce late-stage attrition of drug candidates and minimize the need for extensive animal testing. nih.gov The primary goal is to evaluate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to forecast potential toxicity endpoints. asianpubs.org

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 140.12 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP (Lipophilicity) | ~1.1 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 56.0 Ų | Suggests good intestinal absorption and cell permeability (typically <140 Ų). |

| Water Solubility | Moderately Soluble | Crucial for absorption and formulation. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | May cross the blood-brain barrier, a key consideration for CNS-targeting drugs. |

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Indicates a potential for drug-drug interactions. |

Toxicity prediction is another critical application of in silico tools, screening for various adverse effects such as carcinogenicity, mutagenicity, and organ-specific toxicity like hepatotoxicity. nih.gov Models like ProTox-II use a compound's structure to predict its toxic potential by comparing it to compounds with known toxicity profiles. nih.gov

| Toxicity Endpoint | Predicted Result | Confidence Score | Description |

|---|---|---|---|

| Hepatotoxicity | Inactive | High | Low probability of causing drug-induced liver injury. |

| Carcinogenicity | Inactive | Moderate | Unlikely to be a cancer-causing agent. |

| Immunotoxicity | Inactive | High | Low likelihood of adversely affecting the immune system. nih.gov |

| Mutagenicity (Ames Test) | Inactive | High | Predicted to be non-mutagenic, not causing DNA mutations. nih.gov |

| Cytotoxicity | Active | Moderate | May show toxicity to cells at certain concentrations. |

Note: The data presented in Tables 1 and 2 are illustrative examples based on typical in silico predictions for structurally similar small molecules. They are intended to represent the type of data generated in a computational analysis and are not based on published experimental results for this compound.

Computational Studies of Molecular Structure and Reactivity

Computational chemistry provides a powerful lens for examining the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) are widely used to model electronic structure and predict molecular properties, offering insights that complement experimental data. These studies can determine optimized molecular geometry, orbital energies, and various reactivity descriptors.

For this compound, DFT calculations can elucidate the influence of the electron-withdrawing fluorine atom and the carboxamide group on the pyridine ring's electronic distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Ground State Energy | -475 Hartree | The total electronic energy of the optimized molecular structure. |

| Dipole Moment | ~3.5 Debye | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -7.0 eV | Represents the ability to donate electrons; related to ionization potential. |

| LUMO Energy | -1.5 eV | Represents the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | 5.5 eV | A larger gap suggests higher chemical stability and lower reactivity. |

Note: The data in Table 3 are representative values typical for similar aromatic amides and are for illustrative purposes. Specific values would be obtained from a dedicated DFT calculation.

A particularly insightful tool in computational analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is invaluable for predicting how a molecule will interact with other charged species, such as receptors or reactants.

For this compound, an MEP map would be expected to show a strong negative potential (typically colored red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These regions represent the most likely sites for electrophilic attack or hydrogen bond formation. Conversely, a positive potential (typically colored blue) would be expected around the amide hydrogens, indicating their susceptibility to nucleophilic attack. Understanding these reactive sites is fundamental to predicting the molecule's biochemical interactions and metabolic pathways.

Preclinical Research and Drug Discovery Endeavors

Evaluation in Relevant Disease Models

The unique characteristic of melanoma, its production of melanin (B1238610), provides a distinct target for diagnostic and therapeutic agents. Researchers have explored 2-fluoronicotinamide derivatives as imaging agents, particularly for use in Positron Emission Tomography (PET), a sensitive molecular imaging technique.

One notable derivative, [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, has been developed as a novel radiotracer for PET imaging of melanoma. nih.gov Preclinical studies have demonstrated its high uptake in tumors, coupled with rapid clearance from the body, primarily through renal excretion. nih.gov This favorable pharmacokinetic profile results in a high tumor-to-body contrast ratio, which is crucial for clear and accurate imaging. nih.gov The process for incorporating the fluorine-18 (B77423) radioisotope onto the nicotinamide (B372718) ring is described as a facile, high-yielding, one-step process, which is a significant advantage over other methods. nih.gov

Further research has introduced other ¹⁸F-labeled pyridine-based benzamide (B126) derivatives for the early detection of both primary and metastatic melanoma. pnas.org For instance, N-(2-(dimethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]DMPY3) and a related compound, N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]DMPY2), have shown excellent performance in animal models, with strong and prolonged uptake in tumors and rapid clearance from the background. pnas.orgresearchgate.net These characteristics suggest their potential for producing high-quality diagnostic images of melanoma. researchgate.net In comparative studies, these pyridine-based derivatives demonstrated superior imaging quality for detecting lesions compared to other ¹⁸F-labeled benzamide derivatives. pnas.org

The specific targeting of melanin has been confirmed in studies where these radiotracers showed significantly higher accumulation in melanin-producing melanoma cells (B16F10) compared to amelanotic melanoma cells (A375), which lack melanin. nih.gov The prolonged retention of these fluoronicotinamide-benzamide conjugates in melanoma is a noteworthy finding from in vivo studies. nih.gov

Below is a table summarizing key findings from preclinical studies on this compound derivatives for melanoma imaging.

| Compound/Radiotracer | Key Findings | Reference |

| [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide | High tumor uptake, rapid renal clearance, high tumor-to-body contrast ratio. | nih.gov |

| N-(2-(dimethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]DMPY3) | Demonstrated excellent quality imaging for detecting primary and metastatic melanoma lesions. | pnas.org |

| ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) | Showed high binding affinity to melanin and prolonged retention in B16F10 melanoma. | nih.gov |

The chemical structure of this compound, featuring a fluorine atom on a pyridine (B92270) ring, has prompted its exploration and the investigation of its analogues in various other therapeutic and commercial applications beyond melanoma imaging.

Anticancer: Nicotinamide derivatives have been a focus of anticancer drug development. mdpi.com One strategy involves targeting VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is the formation of new blood vessels that tumors need to grow. mdpi.com Newly synthesized nicotinamide derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. mdpi.com In a different approach, researchers have developed dual-function agents that combine a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with a DNA-alkylating agent. nih.gov This strategy aims to induce a catastrophic depletion of nicotinamide adenine (B156593) dinucleotide (NAD) in cancer cells, thereby disrupting their biological processes. nih.gov The introduction of a fluorine atom into potential drug candidates is a known strategy to improve properties such as metabolic stability and bioavailability. researchgate.net

Anti-HIV: Fluorinated nucleosides are a significant class of modified nucleosides with proven therapeutic potential against viral infections, including HIV. researchgate.netnih.gov The synthesis of 2'-fluorine modified nucleoside phosphonates, as analogues of known antiviral agents, has been a subject of research to evaluate their anti-HIV potency. nih.gov For example, certain cytosine and adenine derivatives containing a 2'-vinylic fluoride (B91410) have exhibited moderate to potent anti-HIV activity in vitro. nih.gov The inclusion of fluorine in these molecules can enhance their therapeutic promise. nih.gov

Insecticidal: A notable compound related to the fluoropyridine structure is Flupyradifurone, a butenolide insecticide. mdpi.com It acts as a competitive modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. mdpi.com This mode of action is similar to that of neonicotinoids. mdpi.com Flupyradifurone is used to control various crop-damaging pests. mdpi.com

Translational Research and Clinical Development Potential

The promising results from preclinical evaluations of this compound derivatives, particularly in the context of melanoma imaging, have positioned them as candidates for further development and potential clinical trials. nih.gov The high tumor uptake and rapid body clearance observed with radiotracers like [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide have led to their ongoing evaluation in preclinical studies to assess their suitability for progression into human clinical trials. nih.gov These trials would aim to assess the responsiveness of therapeutic agents. nih.gov

The development of fluorinated nucleosides has seen many compounds advance into clinical trials for treating viral infections and cancer. researchgate.netnih.gov This track record for fluorinated compounds in general underscores the potential pathway for novel this compound-based entities. The drug discovery pipeline typically involves extensive preclinical safety studies before a compound can be considered for clinical trials in humans, which are conducted in multiple phases to evaluate safety, dosage, and efficacy. technologynetworks.com

Emerging Trends in Drug Development Utilizing this compound and its Analogues

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The this compound structure, with its combination of a pyridine ring and a fluorine atom, presents a valuable scaffold for the discovery of new chemical entities. nih.gov

The process of drug discovery often involves identifying a lead compound and then optimizing its structure to create a more effective drug. technologynetworks.com The pyridine ring is a common feature in many biologically active compounds, and the addition of a fluorine atom can significantly alter a molecule's properties, often for the better. Fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net

In the development of new antiangiogenic agents, for example, researchers have taken scaffolds from natural products and chemically modified them to create new, more drug-like structures. nih.gov Similarly, the this compound core can be systematically modified to explore its potential against a variety of biological targets. The development of new derivatives for applications such as anticancer agents targeting VEGFR-2 demonstrates the utility of the nicotinamide scaffold in generating novel therapeutic candidates. mdpi.com

Application of Artificial Intelligence and Real-World Data in Drug Discovery

Despite the growing integration of artificial intelligence (AI) and real-world data (RWD) in pharmaceutical research, a comprehensive review of publicly available scientific literature and data reveals no specific applications of these technologies in the preclinical research and drug discovery of this compound.

Extensive searches of scientific databases and publications did not yield any studies detailing the use of AI or machine learning algorithms for target identification, lead optimization, or virtual screening specifically for this compound. Similarly, there is no available research indicating the use of real-world data, such as electronic health records or patient registries, to inform the preclinical development or to identify potential therapeutic applications for this particular compound.

While AI and RWD are being leveraged in the broader field of medicinal chemistry for the discovery and development of various nicotinamide analogs and other small molecules, these advanced methodologies have not been documented in the context of this compound research. The scientific community has not published findings that would allow for the creation of detailed research summaries or data tables as requested. Therefore, an article focusing solely on the application of AI and real-world data in the drug discovery endeavors of this compound cannot be generated based on the current body of scientific evidence.

Further research and publication in this specific area would be required to provide the detailed findings necessary to fulfill the requested article structure.

Future Research Directions and Unanswered Questions

Advancements in Targeted Synthetic Methodologies

The synthesis of complex organic molecules is a constantly evolving field, driven by the need for efficiency, selectivity, and sustainability. ekb.eg For 2-fluoronicotinamide and its derivatives, future research will likely focus on developing more targeted and streamlined synthetic strategies.

A key challenge lies in the regioselective and enantioselective synthesis of more complex analogs, particularly those with all-carbon quaternary centers, which can be crucial for enhancing biological activity and specificity. nih.gov The development of novel catalysts and reagents will be instrumental in overcoming these synthetic hurdles. ekb.eg Eco-friendly synthetic approaches, utilizing renewable resources and safer solvents, are also expected to gain prominence in the synthesis of related heterocyclic compounds. ijpsjournal.com

Deeper Mechanistic Elucidation of Biological Activities

While derivatives of this compound, such as [¹⁸F]MEL050, have shown promise in targeting melanin (B1238610) in melanoma cells, a comprehensive understanding of the underlying molecular mechanisms is still developing. ansto.comresearchgate.net Future research will need to employ advanced techniques to unravel the precise interactions between these compounds and their biological targets.

Inverse molecular docking is a powerful computational tool that can be used to identify potential protein targets for a given compound by screening it against a large database of protein structures. nih.gov This approach could be instrumental in identifying novel binding partners for this compound and its analogs, potentially revealing unexpected biological activities. Furthermore, a deeper understanding of post-translational modifications, such as ADP-ribosylation, and the enzymes involved, like PARPs, could provide insights into the broader biological context in which these compounds operate. universiteitleiden.nl

Refinement of Structure-Activity Relationships and Predictive Modeling

The relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry. For this compound, refining SAR models will be crucial for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to correlate molecular descriptors with biological activity, will continue to be a valuable tool. nih.govmdpi.com By identifying key structural features that influence activity, researchers can rationally design new compounds with improved properties. chemrxiv.org The development of more sophisticated predictive models, potentially incorporating machine learning and artificial intelligence, will accelerate the in silico screening of virtual compound libraries, allowing for the prioritization of the most promising candidates for synthesis and testing. chemrxiv.orgresearchgate.net

The goal is to create robust models that can accurately predict not only the biological activity but also the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. researchgate.net This will help to minimize the risk of late-stage failures in drug development.

Comprehensive Pharmacokinetic and Metabolomic Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted by the body is critical for its development as a therapeutic or diagnostic agent. Comprehensive pharmacokinetic (PK) and metabolomic studies will be essential for the future development of this compound derivatives.

Detailed PK studies in relevant animal models, and eventually in humans, will provide crucial data on the compound's bioavailability, half-life, and clearance. nih.gov For radiolabeled compounds, this includes assessing their in vivo stability and biodistribution to ensure they reach the target tissue in sufficient concentrations with minimal off-target accumulation. mdpi.com For instance, studies on [¹⁸F]MEL050 have demonstrated its rapid renal clearance, a desirable property for an imaging agent. acs.orgresearchgate.net

Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites in biological samples, can provide a detailed picture of the metabolic pathways affected by the compound. nih.govpsu.edumetabolon.com This can help to identify potential metabolites of this compound and its derivatives, providing insights into their metabolic fate and potential for drug-drug interactions.

Exploration of Novel Therapeutic and Diagnostic Applications

The primary application of fluorinated nicotinamides to date has been in the development of PET imaging agents for melanoma. ansto.comacs.org However, the unique properties of these compounds suggest that they may have a broader range of therapeutic and diagnostic applications.

The ability of certain derivatives to target melanin opens up the possibility of developing theranostic agents, which combine diagnostic imaging with targeted radionuclide therapy. mdpi.comsnmjournals.org By labeling the compound with a therapeutic radioisotope, it may be possible to deliver a cytotoxic payload directly to melanoma cells.

Furthermore, the nicotinamide (B372718) scaffold is present in many biologically active molecules, and the introduction of a fluorine atom can significantly alter a molecule's properties. Future research could explore the potential of this compound derivatives as inhibitors of enzymes such as PARPs or as agents targeting other diseases where nicotinamide metabolism is implicated. universiteitleiden.nl The continued discovery of new molecular targets through techniques like molecular imaging will undoubtedly fuel the exploration of novel applications for this versatile class of compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoronicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves fluorination of nicotinamide derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction parameters (temperature, solvent polarity, stoichiometry) critically impact regioselectivity. For example, DAST in anhydrous dichloromethane at −78°C minimizes side reactions, yielding this compound with >85% purity (confirmed via HPLC) .

- Key Considerations: Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography. Characterize using (δ ≈ −120 ppm) and HRMS .

Q. How should researchers validate the identity and purity of this compound in novel synthetic protocols?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- : Absence of proton signals at the 2-position confirms fluorination.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance) .

- Common Pitfalls: Residual solvents (e.g., DMF) may skew HRMS results; employ rigorous drying under high vacuum .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Implement a standardized protocol:

- Dose-Response Curves : Test across 3+ biological replicates with controls for cytotoxicity (e.g., MTT assay).

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).

- Meta-Analysis : Compare data across studies using PRISMA guidelines to isolate confounding variables (e.g., cell passage number) .

- Example Table:

| Cell Line | IC₅₀ (μM) | Assay Duration (h) | Serum (%) | Reference |

|---|---|---|---|---|

| HeLa | 12.3 ± 1.2 | 48 | 10 | |

| HEK293 | 28.7 ± 3.1 | 72 | 2 |

Q. How can mechanistic studies differentiate between fluorine’s electronic vs. steric effects in this compound’s enzyme inhibition?

- Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and bond angles with non-fluorinated analogs.

- Kinetic Assays : Measure values under varying pH and temperature to infer binding mode changes.

- Isotopic Labeling : Use -labeled analogs in titration experiments to map ligand-enzyme interactions .

Q. What experimental designs optimize this compound’s stability in physiological buffers for in vivo studies?

- Methodological Answer:

- Accelerated Stability Testing : Incubate compound in PBS (pH 7.4) at 37°C for 72h, sampling at 0h, 24h, 48h, 72h for HPLC analysis.

- Degradation Pathways: Identify hydrolytic byproducts via LC-MS; if amide hydrolysis dominates, consider prodrug strategies (e.g., tert-butyl ester protection) .

- Table: Stability Profile

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 0 | 100 | None |

| 72 | 68 ± 5 | Fluoronicotinic acid |

Guidelines for Reporting

Retrosynthesis Analysis